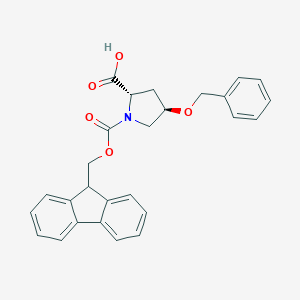

Fmoc-Hyp(Bzl)-OH

Übersicht

Beschreibung

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(benzyloxy)pyrrolidine-2-carboxylic acid, also known as (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(benzyloxy)pyrrolidine-2-carboxylic acid, is a useful research compound. Its molecular formula is C27H25NO5 and its molecular weight is 443,49 g/mole. The purity is usually 95%.

BenchChem offers high-quality (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(benzyloxy)pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(benzyloxy)pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's structural features make it a valuable intermediate in the synthesis of bioactive molecules. It serves as a precursor for various pharmaceutical compounds, particularly those targeting neurological disorders and cancer therapies.

- Neuroprotective Agents : Research has indicated that derivatives of this compound exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases .

- Anticancer Activity : Studies have shown that modifications of the pyrrolidine framework can enhance the anticancer properties of related compounds, suggesting potential applications in oncology .

Drug Development

In drug discovery, the ability to modify the structure of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(benzyloxy)pyrrolidine-2-carboxylic acid allows researchers to optimize pharmacological profiles.

- Prodrug Design : The fluorenylmethoxycarbonyl group is commonly used to protect amines during synthesis, facilitating the development of prodrugs that can improve bioavailability .

- Targeted Delivery Systems : The compound's ability to form stable conjugates with targeting moieties opens avenues for creating targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects .

Case Study 1: Synthesis of Neuroprotective Agents

A study focused on synthesizing neuroprotective agents from derivatives of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(benzyloxy)pyrrolidine-2-carboxylic acid demonstrated that specific modifications to the benzyloxy group significantly increased neuroprotective activity in vitro.

| Modification | Neuroprotective Activity |

|---|---|

| Unmodified | Low |

| Hydroxyl Group Addition | Moderate |

| Methyl Group Addition | High |

This highlights the importance of structural variations in enhancing biological activity.

Case Study 2: Anticancer Compound Development

Another investigation illustrated how derivatives of this compound were synthesized and evaluated for anticancer activity against various cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as lead compounds for further development.

| Compound Derivative | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Derivative A | 5.6 | A549 |

| Derivative B | 3.2 | HeLa |

| Derivative C | 7.8 | MCF7 |

These findings underscore the compound's versatility in medicinal chemistry.

Wirkmechanismus

Target of Action

The primary target of Fmoc-Hyp(Bzl)-OH is the amino groups in solid phase peptide synthesis . It serves as a protecting group for these amino groups, allowing for the selective synthesis of peptides .

Mode of Action

this compound interacts with its targets by attaching to the amino groups of the peptide chain during the synthesis process . This attachment protects these groups from reacting prematurely during the synthesis . The Fmoc group is readily deprotected by secondary amines such as piperidine, making it a versatile tool in peptide synthesis .

Biochemical Pathways

this compound plays a crucial role in the solid phase peptide synthesis (SPPS) pathway . SPPS is a method used to produce peptides, which are biomolecules with several biological activities . This compound, as a protecting group, facilitates the stepwise addition of amino acids in this pathway .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its role in peptide synthesisInstead, it is removed (deprotected) during the synthesis process .

Result of Action

The use of this compound in peptide synthesis results in the production of peptides with specific sequences . These peptides can have various molecular and cellular effects, depending on their structure and the biological context in which they are used .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as the choice of solvent, temperature, and the presence of other reagents can affect the efficiency of the Fmoc protection and deprotection .

Biologische Aktivität

The compound (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(benzyloxy)pyrrolidine-2-carboxylic acid, commonly referred to as Fmoc-Hyp(Bzl)-OH, is a derivative of L-trans-hydroxyproline. It has garnered interest in the fields of medicinal chemistry and biochemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C27H25NO5

- Molecular Weight: 443.49 g/mol

- CAS Number: 174800-02-3

- Appearance: White powder

- Purity: Typically ≥ 98% .

The fluorenylmethyloxycarbonyl (Fmoc) group is primarily utilized in peptide synthesis as a protective group for amino acids. The compound's structure allows it to participate in various biochemical pathways, particularly in the synthesis of peptides and proteins. The presence of the benzyloxy group enhances its lipophilicity, potentially affecting its interaction with biological membranes and increasing its cellular uptake .

Biological Activity

Research indicates that (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(benzyloxy)pyrrolidine-2-carboxylic acid may exhibit several biological activities:

1. Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation as antibacterial agents .

2. Anticancer Potential

The compound has been evaluated for its efficacy against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation in certain cancer types, indicating potential as an anticancer agent .

3. Enzyme Inhibition

The compound's structure allows it to interact with specific enzymes involved in metabolic pathways. For example, it has been studied for its ability to inhibit proteases, which are crucial in various biological processes including apoptosis and cell signaling .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylmethoxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO5/c29-26(30)25-14-19(32-16-18-8-2-1-3-9-18)15-28(25)27(31)33-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30)/t19-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFMHBUVVWZBFT-CLOONOSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610417 | |

| Record name | (4R)-4-(Benzyloxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174800-02-3 | |

| Record name | (4R)-4-(Benzyloxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.